N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide
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Overview
Description
N’-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide is a complex organic compound that features a variety of functional groups, including a chlorinated aromatic ring, a furan ring, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the chlorination of a methylphenyl compound, followed by the introduction of the furan and thiomorpholine rings through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different oxygenated derivatives.
Reduction: The chlorinated aromatic ring can be reduced to remove the chlorine atom.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the chlorine atom could result in various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N’-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, N’-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide could be explored for its therapeutic potential
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide include other aromatic amides with various substituents, such as:
- N-(3-chloro-4-methylphenyl)-N-(2-furyl)acetamide
- N-(3-chloro-4-methylphenyl)-N-(2-thiomorpholin-4-yl)acetamide
Uniqueness
The uniqueness of N’-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-13-4-5-14(11-15(13)20)22-19(25)18(24)21-12-16(17-3-2-8-26-17)23-6-9-27-10-7-23/h2-5,8,11,16H,6-7,9-10,12H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQWUBJYVVPWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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